molecular formula C19H17N3O5 B11162220 N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine

Cat. No.: B11162220
M. Wt: 367.4 g/mol
InChI Key: GWQLTOQOANDXGE-UHFFFAOYSA-N
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Description

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by the presence of an acridine moiety, which is a planar, aromatic structure known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine typically involves the reaction of 9-oxo-10(9H)-acridineacetic acid with glycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:

    Preparation of 9-oxo-10(9H)-acridineacetic acid: This intermediate is synthesized through the oxidation of acridine derivatives.

    Coupling Reaction: The 9-oxo-10(9H)-acridineacetic acid is then coupled with glycylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine undergoes various chemical reactions, including:

    Oxidation: The acridine moiety can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the acridine ring, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups on the acridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction could produce dihydroacridine derivatives.

Scientific Research Applications

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: Studied for its potential as an intercalating agent in DNA, which can affect gene expression and replication.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its strong fluorescence properties.

Mechanism of Action

The mechanism of action of N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound may also interact with proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the properties of acridine derivatives with those of peptides

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

2-[[2-[[2-(9-oxoacridin-10-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H17N3O5/c23-16(21-10-18(25)26)9-20-17(24)11-22-14-7-3-1-5-12(14)19(27)13-6-2-4-8-15(13)22/h1-8H,9-11H2,(H,20,24)(H,21,23)(H,25,26)

InChI Key

GWQLTOQOANDXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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